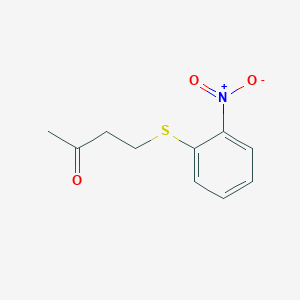

4-((2-Nitrophenyl)thio)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

4-(2-nitrophenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C10H11NO3S/c1-8(12)6-7-15-10-5-3-2-4-9(10)11(13)14/h2-5H,6-7H2,1H3 |

InChI Key |

MRTZPKJBXOQUTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCSC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Nitrophenyl Thio Butan 2 One and Analogues

Established Synthetic Routes and Precursors

Traditional methods for the synthesis of β-keto thioethers like 4-((2-Nitrophenyl)thio)butan-2-one have relied on well-understood reaction mechanisms, providing reliable, albeit sometimes harsh, synthetic pathways.

Nucleophilic Substitution Approaches (e.g., Thiolate Displacement)

One of the most direct and widely employed methods for the synthesis of this compound is the nucleophilic substitution reaction between a 2-nitrothiophenolate salt and a suitable 4-halobutan-2-one. In this SN2 reaction, the thiolate anion, a potent nucleophile, displaces a halide (typically chloride, bromide, or iodide) from the α-carbon of the butanone derivative.

The precursor, 2-nitrothiophenol (B1584256), is readily converted to its highly nucleophilic thiolate form by treatment with a base such as sodium hydroxide (B78521) or potassium carbonate. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common to facilitate the dissolution of the reactants and promote the reaction rate.

A general representation of this reaction is as follows:

Reaction of 2-nitrothiophenol with a 4-halobutan-2-one in the presence of a base.

While this method is conceptually straightforward, potential side reactions such as elimination can occur, particularly with stronger, more sterically hindered bases or at elevated temperatures. The use of α-haloketones can also be disadvantageous due to their lachrymatory and toxic nature. acs.org

Coupling Reactions Involving Thiolates and Halogenated Butanones

Metal-catalyzed cross-coupling reactions offer an alternative to direct nucleophilic substitution. While often applied to the formation of aryl-aryl or aryl-heteroatom bonds on sp²-hybridized carbons, variations of these reactions can be adapted for the synthesis of compounds like this compound. For instance, palladium or copper catalysts can be employed to facilitate the coupling between 2-nitrothiophenol or its corresponding thiolate and a 4-halobutan-2-one. These reactions often require specific ligands to facilitate the catalytic cycle and may proceed under milder conditions than traditional SN2 reactions.

Functional Group Interconversions from Related Organosulfur Ketones

The target molecule can also be synthesized through the modification of a pre-existing organosulfur ketone. For example, a related β-keto thioether could undergo functional group transformations on the aromatic ring or the ketone moiety. A plausible, albeit less direct, route involves the oxidation of a corresponding alcohol, 4-((2-nitrophenyl)thio)butan-2-ol, to the desired ketone. This oxidation can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation.

Another approach involves the researchgate.netacs.org-Stevens rearrangement of suitable allyl thioethers induced by an aryne. This method allows for the synthesis of functionalized β-keto arylthioethers. acs.org

Novel and Green Chemistry Synthetic Strategies

In line with the growing emphasis on sustainable chemistry, new methods are being developed to synthesize thioethers under milder and more environmentally friendly conditions. These strategies aim to reduce the use of hazardous reagents and solvents, improve atom economy, and lower energy consumption.

Catalytic Methods for Thioether Formation

Modern catalytic methods often avoid the use of stoichiometric and often toxic reagents. For the synthesis of β-keto thioethers, catalyst-free insertion of sulfoxonium ylides into the S-H bond of aryl thiols has been demonstrated as a powerful alternative to traditional methods. acs.org This approach avoids the use of metal catalysts and toxic haloketones. The reaction typically proceeds by simply mixing the sulfoxonium ylide and the aryl thiol in a solvent like acetonitrile at room temperature, affording the desired β-keto thioether in excellent yields. acs.org

The following table illustrates the scope of this reaction with various aryl thiols, demonstrating its high chemoselectivity.

| Entry | Aryl Thiol | Product | Yield (%) |

| 1 | Thiophenol | 1-Phenyl-2-(phenylthio)ethan-1-one | 92 |

| 2 | 4-Methylthiophenol | 1-Phenyl-2-((4-methylphenyl)thio)ethan-1-one | 94 |

| 3 | 4-Methoxythiophenol | 2-((4-Methoxyphenyl)thio)-1-phenylethan-1-one | 91 |

| 4 | 4-Chlorothiophenol | 2-((4-Chlorophenyl)thio)-1-phenylethan-1-one | 89 |

| 5 | 4-Hydroxythiophenol | 2-((4-Hydroxyphenyl)thio)-1-phenylethan-1-one | 85 |

| 6 | 2-Aminothiophenol | 2-((2-Aminophenyl)thio)-1-phenylethan-1-one | 78 |

Adapted from a study on the catalyst-free synthesis of β-keto thioethers. acs.org The data shows high yields for a variety of substituted thiophenols.

Another green catalytic approach is the thia-Michael addition of thiols to α,β-unsaturated ketones. organic-chemistry.orgmdpi.commdpi.com For the synthesis of this compound, this would involve the conjugate addition of 2-nitrothiophenol to methyl vinyl ketone (3-buten-2-one). This reaction is highly atom-economical and can often be performed under mild conditions, sometimes even without a catalyst. mdpi.com When a catalyst is required, bases like triethylamine (B128534) or heterogeneous catalysts such as Amberlyst® A21 can be employed. mdpi.comrsc.org

Solvent-Free or Aqueous Media Syntheses

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Several methods for thioether synthesis have been developed that operate under solvent-free conditions or in aqueous media.

The Michael addition of thiols to α,β-unsaturated carbonyl compounds can often be carried out without a solvent, by simply mixing the neat reactants, sometimes with gentle heating. nih.gov This approach significantly reduces waste and simplifies product purification. The reaction between 2-nitrothiophenol and methyl vinyl ketone could potentially be achieved under such solvent-free conditions.

Furthermore, performing reactions in water is highly desirable from an environmental perspective. The thia-Michael addition has been shown to proceed efficiently in water, sometimes even without the need for a catalyst. organic-chemistry.org The hydrophobic effect can play a role in bringing the reactants together in an aqueous environment, thereby accelerating the reaction.

The following table provides examples of the Michael addition of various thiols to methyl vinyl ketone under different "green" conditions.

| Entry | Thiol | Catalyst | Solvent | Yield (%) |

| 1 | Thiophenol | None | Solvent-free | 93 |

| 2 | 4-Chlorothiophenol | None | Solvent-free | 98 |

| 3 | Benzylthiol | None | Solvent-free | 76 |

| 4 | Thiophenol | None | Water | High |

| 5 | Thiophenol | Amberlyst® A21 | Solvent-free | High |

Data compiled from studies on solvent-free and aqueous Michael additions. organic-chemistry.orgmdpi.comnih.gov These examples highlight the feasibility of synthesizing β-keto thioethers under environmentally benign conditions.

Chemoenzymatic or Biocatalytic Pathways

While traditional chemical synthesis is prevalent, chemoenzymatic methods offer a greener and more selective alternative for the production of β-keto sulfides like this compound. nih.govuvic.caorgchemboulder.com A notable approach involves a lipase-catalyzed hydrolysis step in a multi-component reaction sequence that avoids the direct use of odorous thiols. nih.govuvic.caorgchemboulder.com

In a representative chemoenzymatic pathway, an α-haloketone can react with a thiocarboxylate and an alkyl halide to form a sulfur-containing enol ester. This intermediate is then subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), to yield the desired β-keto sulfide (B99878). nih.govuvic.ca This method is performed under mild conditions and can be adapted for one-pot, two-step syntheses, making it an attractive and scalable alternative. nih.govuvic.caorgchemboulder.com Lipases from various sources, including Aspergillus niger (ANL), Candida rugosa (CRL), and Pseudomonas fluorescens (PFL), have been explored for similar ester hydrolysis reactions, indicating a broad potential for enzyme screening in the synthesis of specific β-keto sulfides. nih.govnih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control and optimization of various reaction parameters.

Temperature, Pressure, and Stoichiometric Control

For the conjugate addition of thiols to enones, the reaction is typically conducted at or below room temperature to minimize side reactions and enhance selectivity. rochester.edu The reaction is often carried out at atmospheric pressure. Stoichiometrically, using a slight excess of the thiol can help to drive the reaction to completion, though a 1:1 molar ratio is often effective, especially with the use of a catalyst. rochester.edu In some cases, a 2:1 ratio of thiol to the α,β-unsaturated carbonyl compound has been shown to improve yields significantly. rochester.edu

Catalyst and Reagent Screening for Efficiency

The choice of catalyst is crucial in the synthesis of β-keto sulfides. A variety of catalysts have been shown to be effective in promoting the Michael addition of thiols to enones.

Base Catalysis: Simple bases like lithium hydroxide (LiOH) have been used effectively in catalytic amounts for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions, leading to high conversions and yields.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid-derived ureas and L-proline, have been employed to achieve enantioselective conjugate additions, which would be relevant for the synthesis of chiral analogs of this compound. rsc.org

Solvent Effects: The reaction can be performed in a range of solvents, including water, ionic liquids, or under solvent-free conditions. nih.govrsc.org Catalyst-free conjugate addition of thiols to α,β-unsaturated carbonyls has been successfully demonstrated in water, which acts as a mild activator for both the thiol and the enone through hydrogen bonding. nih.gov

The following table summarizes the impact of different catalysts and conditions on the synthesis of β-keto sulfides, providing a basis for optimizing the synthesis of this compound.

| Catalyst | Solvent | Key Advantages | Typical Yields |

|---|---|---|---|

| Lithium Hydroxide (LiOH) | Solvent-free | High conversion, short reaction time, low cost | High to quantitative |

| None | Water | Environmentally friendly, catalyst-free | 80-90% |

| Cinchona Alkaloid-Derived Urea | Toluene | High enantioselectivity for chiral products | High |

| Tetrabutylammonium Bromide | Ionic Liquid | Efficient with low catalyst loading | High |

Isolation and Purification Methodologies

The final step in obtaining pure this compound involves isolation and purification of the product from the reaction mixture.

Work-up: A typical work-up procedure involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. rsc.org

Column Chromatography: The most common method for purifying β-keto sulfides is flash column chromatography using silica (B1680970) gel as the stationary phase. uvic.caorgchemboulder.comorgsyn.org The choice of eluent is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography (TLC), aiming for an Rf value of around 0.3 for the desired product. orgsyn.org A gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is commonly employed to elute the compounds from the column. uvic.caorgsyn.org The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to give the final purified compound. orgchemboulder.com

Elucidation of Reaction Mechanisms and Reactivity of 4 2 Nitrophenyl Thio Butan 2 One

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group (C=O) in the butan-2-one moiety serves as a primary site for nucleophilic attack. The inherent polarity of the carbon-oxygen double bond, with the carbon atom being electron-deficient (electrophilic) and the oxygen atom being electron-rich (nucleophilic), governs its reactivity libretexts.orgyoutube.comallstudiesjournal.com. This electrophilic nature of the carbonyl carbon makes it susceptible to addition reactions with a wide range of nucleophiles.

Addition Reactions and Subsequent Transformations

Nucleophilic addition is a characteristic reaction of aldehydes and ketones libretexts.org. The carbonyl carbon of 4-((2-Nitrophenyl)thio)butan-2-one is an electrophile, making it a target for attack by electron-rich species. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate can then be protonated to yield an alcohol.

Key examples of such transformations include:

Reduction: Reaction with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, forming 4-((2-Nitrophenyl)thio)butan-2-ol.

Grignard and Organolithium Reactions: Carbon-based nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after an acidic workup allstudiesjournal.com.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon.

These addition reactions significantly alter the structure and functionality of the parent molecule, providing pathways to a diverse array of derivatives.

| Reagent | Reaction Type | Predicted Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Reduction | 4-((2-Nitrophenyl)thio)butan-2-ol |

| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Grignard Reaction | 2-Methyl-4-((2-nitrophenyl)thio)butan-2-ol |

| Sodium cyanide (NaCN), then H₃O⁺ | Cyanohydrin Formation | 2-Hydroxy-2-methyl-5-((2-nitrophenyl)thio)pentanenitrile |

Enolate Chemistry and Alpha-Functionalization

The presence of protons on the carbons adjacent to the carbonyl group (α-carbons) imparts acidity to these positions, allowing for the formation of enolate anions in the presence of a base wikipedia.orgmasterorganicchemistry.com. This compound has two such α-carbons: the methyl group (C1) and the methylene (B1212753) group (C3).

Deprotonation at these sites yields a resonance-stabilized enolate, which is a potent nucleophile youtube.com. The regioselectivity of enolate formation can often be controlled by the reaction conditions:

Kinetic Enolate: Formed by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. This enolate forms faster by removing the more accessible, less-substituted α-proton (from C1) wikipedia.org.

Thermodynamic Enolate: Formed by using a smaller, strong base (like sodium ethoxide) at higher temperatures, allowing equilibrium to be established. This favors the more stable, more substituted enolate (from C3) masterorganicchemistry.com.

Once formed, the enolate can react with various electrophiles in α-functionalization reactions, such as alkylation (with alkyl halides) or aldol (B89426) reactions (with other carbonyl compounds), to form new carbon-carbon bonds at the α-position masterorganicchemistry.comyoutube.com.

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds wikipedia.orgmasterorganicchemistry.com. However, the reactivity and regioselectivity of the ring are strongly influenced by the two existing substituents: the nitro group (-NO₂) and the thioether group (-S-R).

Regioselectivity and Deactivation Effects of the Nitro Group

The nitro group is a powerful deactivating group for electrophilic aromatic substitution. Through both strong inductive and resonance electron withdrawal, it significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles researchgate.netmasterorganicchemistry.com. Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4 and C6).

The thioether substituent, in contrast, is generally considered a weak activator or deactivator and an ortho-, para-director due to the ability of the sulfur atom's lone pairs to donate electron density through resonance. It would direct incoming electrophiles to positions C3 and C5.

In this compound, the powerful deactivating effect of the nitro group dominates, rendering the entire ring highly unreactive to typical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. Any substitution would require extremely harsh reaction conditions. If a reaction were forced to occur, the position of substitution would be determined by the combined directing effects of both groups.

| Substituent | Position | Effect on Reactivity | Directing Influence | Positions Directed To |

|---|---|---|---|---|

| Nitro (-NO₂) | C2 | Strongly Deactivating | Meta-director | C4, C6 |

| Thioether (-S-R) | C1 | Weakly Activating/Deactivating | Ortho-, Para-director | C3, C5 |

Reactivity of the Thioether Linkage

The sulfur atom of the thioether linkage is a key reactive center, primarily due to its susceptibility to oxidation. The lone pairs of electrons on the sulfur atom make it nucleophilic and readily attacked by oxidizing agents.

Oxidation Pathways and Sulfur Chemistry

Thioethers can be selectively oxidized to form either sulfoxides or sulfones, depending on the strength of the oxidizing agent and the reaction conditions masterorganicchemistry.com. This stepwise oxidation provides a valuable synthetic handle for modifying the properties of the molecule.

Oxidation to Sulfoxide (B87167): Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄), will convert the thioether into the corresponding sulfoxide: 4-((2-Nitrophenyl)sulfinyl)butan-2-one.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant (e.g., two or more equivalents of m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄)) will further oxidize the sulfoxide to a sulfone: 4-((2-Nitrophenyl)sulfonyl)butan-2-one masterorganicchemistry.comrsc.org.

The oxidation state of the sulfur atom significantly impacts the electronic properties of the molecule. Both sulfoxide and sulfone groups are strongly electron-withdrawing, which would further deactivate the aromatic ring towards electrophilic substitution.

| Oxidizing Agent | Typical Product |

|---|---|

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Sulfoxide |

| Sodium Periodate (NaIO₄) | Sulfoxide |

| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide |

| m-Chloroperoxybenzoic acid (m-CPBA) (≥2 equiv.) | Sulfone |

| Potassium Permanganate (KMnO₄) | Sulfone |

Cleavage Reactions and Thiyl Radical Formation

The reactivity of this compound is significantly influenced by the nature of its carbon-sulfur (C-S) bond. This bond can undergo cleavage, leading to the formation of highly reactive intermediates known as thiyl radicals. Thiyl radicals, with the general formula RS•, are key intermediates in a variety of chemical and biological processes. wikipedia.org

The formation of a 2-nitrophenylthiyl radical from this compound typically proceeds through homolytic cleavage of the S-C bond. This process involves the symmetrical breaking of the bond, where one electron from the shared pair is distributed to each fragment. Such cleavage can be initiated by various means, including:

Thermal Initiation: Application of heat can provide the necessary energy to overcome the bond dissociation energy (BDE) of the S-C bond.

Photochemical Initiation: Irradiation with light of an appropriate wavelength (e.g., UV light) can also induce homolytic cleavage.

Radical Initiators: Chemical initiators, such as azobisisobutyronitrile (AIBN), can generate carbon-centered radicals that subsequently react with the thioether. wikipedia.orgdundee.ac.uk While the classic mechanism involves hydrogen abstraction from a thiol (R-SH), a similar radical-induced fragmentation pathway is plausible for thioethers under certain conditions.

The cleavage reaction can be represented as follows:

Figure 1: Homolytic Cleavage of this compound

O=C(C)CC-S-C₆H₄NO₂ → •C(C)CC(=O)C + •S-C₆H₄NO₂

The stability of the resulting 2-nitrophenylthiyl radical is influenced by the delocalization of the unpaired electron into the aromatic ring, which is further affected by the electron-withdrawing nitro group. Once formed, these thiyl radicals are versatile intermediates that can participate in numerous reactions, including hydrogen atom transfer, addition to unsaturated bonds, and recombination to form disulfides (RS-SR). wikipedia.orgmasterorganicchemistry.com Their propensity to engage in reversible hydrogen atom transfer reactions makes them effective catalysts in certain organic transformations. nih.govresearchgate.net

Mechanistic Studies and Kinetic Analysis

Identification of Intermediates and Transition States

The elucidation of reaction mechanisms involving this compound relies on identifying the transient species that connect reactants to products, namely intermediates and transition states.

Intermediates: In radical reactions , the primary intermediates are the 2-nitrophenylthiyl radical and the 4-oxo-2-butyl radical , as generated by the homolytic cleavage described previously. The thiyl radical is a key species that can propagate a reaction chain. For instance, it can abstract a hydrogen atom from a suitable donor, generating a new radical and a thiol. princeton.edu

In ionic reactions , such as nucleophilic substitution at the sulfur atom or at the carbonyl carbon, the formation of a high-energy, transient tetrahedral intermediate is often invoked. For example, in the context of aminolysis of related thioesters, a zwitterionic tetrahedral intermediate (T+/-) is a well-established intermediate. nih.gov While this compound is a thioether, not a thioester, nucleophilic attack on the butanone moiety could proceed through similar, albeit uncharged, tetrahedral intermediates.

Transition States: The transition state is a fleeting, high-energy configuration along the reaction coordinate. For the homolytic cleavage of the C-S bond, the transition state involves the partial breaking of this bond. In subsequent reactions of the thiyl radical, such as hydrogen abstraction, the transition state would involve a three-center, three-electron arrangement (e.g., R-S---H---R'). The character of the transition state in such hydrogen atom transfers can be influenced by polar effects, where charge-transfer configurations may lower the activation barrier. princeton.edu In ionic reactions, the transition state represents the energy maximum on the path to forming or breaking down a tetrahedral intermediate.

Rate-Determining Steps and Reaction Pathway Elucidation

For reactions initiated by the homolytic cleavage of the C-S bond, this initial cleavage is often the rate-determining step, as it typically has the highest activation energy. Once the thiyl and carbon-centered radicals are formed, they can undergo a variety of rapid subsequent reactions:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from solvent or other molecules.

Addition Reactions: Thiyl radicals are known to add across double and triple bonds, a key step in thiol-ene and thiol-yne reactions. wikipedia.orgdundee.ac.uk

Cyclization: If the radical-bearing molecule contains an unsaturated moiety, intramolecular cyclization can occur. dundee.ac.uk

Recombination/Dimerization: Two radicals can combine to form a stable molecule, terminating the radical chain. A common reaction for thiyl radicals is dimerization to form a disulfide. wikipedia.org

In the context of ionic, stepwise reactions, the rate-determining step can vary. For instance, in the aminolysis of related S-nitrophenyl thioesters, the mechanism proceeds through a tetrahedral intermediate. The RDS can be either the formation of this intermediate or its breakdown to products, depending on the basicity of the nucleophilic amine and the nature of the leaving group. nih.gov A change in the RDS is often indicated by a break or curvature in linear free-energy relationship plots, such as Brønsted plots. nih.govresearchgate.net

Hammett and Brønsted Correlations in Related Systems

The Brønsted equation relates the rate constant (k) of a reaction to the pKa of a series of related catalysts or reactants (e.g., amines of varying basicity). The Brønsted coefficient, β, provides information about the degree of bond formation or cleavage in the transition state of the rate-determining step.

Kinetic studies on the reactions of S-4-nitrophenyl 4-X-substituted thiobenzoates with secondary alicyclic amines have shown that the Brønsted-type plots can be nonlinear. nih.gov This nonlinearity, or "break," signifies a change in the rate-determining step as the basicity of the amine changes.

At low amine pKa , the breakdown of the tetrahedral intermediate (T+/-) is rate-limiting, resulting in a large β value (β2 ≈ 0.8).

At high amine pKa , the formation of the intermediate becomes rate-limiting, leading to a smaller β value (β1 ≈ 0.1-0.3).

The pKa at which this changeover occurs is denoted as pKa0. nih.gov

| Reactant | β₁ (High pKₐ) | β₂ (Low pKₐ) | pKₐ⁰ | Rate-Determining Step |

| S-4-nitrophenyl thiobenzoate | 0.27 | 0.86 | 10.0 | Formation of T+/- (high pKₐ) / Breakdown of T+/- (low pKₐ) |

| S-4-nitrophenyl 4-chlorothiobenzoate | 0.10 | 0.84 | 10.4 | Formation of T+/- (high pKₐ) / Breakdown of T+/- (low pKₐ) |

| S-4-nitrophenyl 4-nitrothiobenzoate | - | 0.81 | > 11 | Breakdown of T+/- |

| Data derived from studies on related thiobenzoate systems. nih.gov |

The Hammett equation correlates reaction rates with the electronic properties of substituents on an aromatic ring. The reaction constant, ρ (rho), indicates the sensitivity of the reaction to these electronic effects. A large, positive ρ value, as seen in the reaction of substituted phenyl 2-thiophenecarboxylates with piperidine (ρ = +3.11), suggests a buildup of negative charge in the transition state, consistent with the breakdown of a tetrahedral intermediate being the rate-determining step. researchgate.net These principles can be extrapolated to predict the reactivity of this compound in similar nucleophilic reactions.

Theoretical and Computational Chemistry Investigations of 4 2 Nitrophenyl Thio Butan 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, particularly those based on Density Functional Theory (D.F.T.), allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution, which are key determinants of its chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, or ground state, geometry of molecules. For 4-((2-nitrophenyl)thio)butan-2-one, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles that characterize the three-dimensional shape of the molecule. While specific published data for this exact molecule is scarce, a hypothetical optimized geometry would reveal key structural features, such as the planarity of the nitrophenyl group and the specific torsion angles of the flexible butanone thioether side chain.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations (Note: This data is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-S | 1.78 |

| S-C (aryl) | 1.77 | |

| C=O | 1.22 | |

| N-O (avg) | 1.23 | |

| Bond Angles (°) | C-S-C | 103.5 |

| S-C-C | 110.2 | |

| O=C-C | 121.5 | |

| Dihedral Angle (°) | C-S-C-C | -75.8 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not from a specific published study.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

For this compound, the MEP would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential would be located around the oxygen atoms of the nitro group and the carbonyl oxygen of the butanone moiety, indicating these are the primary sites for electrophilic attack. The regions of positive potential, susceptible to nucleophilic attack, would likely be found around the hydrogen atoms of the aromatic ring and the carbon atom of the carbonyl group. The sulfur atom, with its lone pairs, would also represent a region of significant electron density.

Conformational Analysis and Molecular Dynamics Simulations

The flexible thioether linkage and the butanone chain in this compound allow for multiple spatial arrangements, or conformations. Understanding these conformational preferences and the molecule's dynamic behavior is essential for a complete picture of its properties.

Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers that separate them. This is typically done by systematically rotating the rotatable bonds (e.g., the C-S and C-C single bonds in the side chain) and calculating the potential energy at each step.

The results would likely show several low-energy conformers, with the relative populations determined by their Boltzmann distribution at a given temperature. The energy barriers between these conformers determine the rate of interconversion. A detailed conformational search would be necessary to map out the potential energy surface and identify the global minimum energy structure as well as other significant local minima.

While quantum chemical calculations often model an isolated molecule in the gas phase, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its surroundings.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would show the dynamic fluctuations of the flexible side chain, the rotation around the C-S bond, and the formation of potential intermolecular interactions (e.g., hydrogen bonds between the solvent and the nitro or carbonyl groups). This provides a time-averaged perspective on the molecule's structure and behavior that is inaccessible from static calculations alone.

Reaction Mechanism Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reactions. For this compound, this would involve a deep dive into its potential reaction pathways, the energetic profiles of these pathways, and the structures of transient species.

The study of a chemical reaction at a molecular level involves mapping out the potential energy surface (PES). The PES is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. Minima on this surface correspond to stable or metastable structures (reactants, intermediates, and products), while saddle points represent transition states—the highest energy point along the lowest energy path between two minima.

For this compound, density functional theory (DFT) would be a likely method of choice for these calculations. DFT methods, such as B3LYP or M06-2X, combined with an appropriate basis set (e.g., 6-311+G(d,p)), offer a good balance between computational cost and accuracy for systems of this size.

A hypothetical reaction, such as the nucleophilic attack at the carbonyl carbon, could be modeled. The process would involve:

Geometry Optimization: The three-dimensional structures of the reactant (this compound and the nucleophile), the transition state, and the product would be optimized to find their lowest energy conformations.

Transition State Searching: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods would be used to locate the transition state structure.

Frequency Analysis: A frequency calculation would be performed on all optimized structures. For a minimum energy structure (reactant, intermediate, or product), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the stationary points on the PES have been identified and characterized, a wealth of kinetic and thermodynamic data can be extracted.

Thermodynamic Parameters: From the frequency calculations, thermochemical data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can be calculated. These values indicate the spontaneity and energy balance of the reaction.

ΔH: A negative value indicates an exothermic reaction, while a positive value signifies an endothermic one.

ΔG: A negative value indicates a spontaneous reaction under the given conditions.

Kinetic Parameters: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. According to transition state theory, the rate constant (k) of a reaction can be calculated using the Eyring equation:

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

where:

κ is the transmission coefficient (often assumed to be 1)

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

The following table presents hypothetical thermodynamic and kinetic data for a proposed reaction of this compound, calculated at a standard theoretical level (e.g., B3LYP/6-31G(d)).

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Electronic Energy (kcal/mol) | 0.00 | +15.2 | -5.8 |

| Relative Enthalpy (kcal/mol) | 0.00 | +14.5 | -6.2 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +16.8 | -4.9 |

| Activation Energy (Ea) (kcal/mol) | - | 15.2 | - |

| Imaginary Frequency (cm⁻¹) | - | -250.4i | - |

Note: The data in this table is hypothetical and serves as an illustration of the types of results that would be generated from computational modeling.

QSAR and QSPR Studies (Purely Computational/Theoretical)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical models that relate the chemical structure of a compound to its activity or properties. These models are built by finding a statistically significant correlation between calculated molecular descriptors and an observed or predicted outcome.

For this compound, a QSAR study would focus on its chemical reactivity. This involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's electronic and steric character. These descriptors can then be correlated with a measure of reactivity, such as the rate constant of a specific reaction or the activation energy.

Commonly used molecular descriptors for reactivity QSAR include:

Electronic Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity.

Mulliken or Natural Population Analysis (NPA) charges: These provide information on the electron distribution within the molecule, highlighting potentially reactive sites.

Fukui functions: These are used within conceptual DFT to predict the most likely sites for nucleophilic, electrophilic, or radical attack.

Steric Descriptors:

Molecular volume and surface area: These can influence how easily a reactant can approach the molecule.

Sterimol parameters: These provide a more detailed description of the shape of substituents.

A hypothetical QSAR model for the reactivity of a series of related nitrophenyl thioethers could take the form of a multiple linear regression equation:

log(k) = c₀ + c₁ * E(HOMO) + c₂ * q(C=O) + c₃ * V

where:

log(k) is the logarithm of the reaction rate constant

E(HOMO) is the energy of the HOMO

q(C=O) is the partial charge on the carbonyl carbon

V is the molecular volume

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

QSPR studies are similar to QSAR, but they aim to predict chemical behaviors or properties rather than biological activity. For this compound, a QSPR model could be developed to predict properties related to its chemical behavior in different environments.

Examples of predicted chemical behaviors include:

Solvent effects: How the reactivity of the compound changes in different solvents. This can be modeled by including solvent descriptors (like polarity or dielectric constant) in the QSPR model.

Acid/base properties: Predicting the pKa of the compound, which is crucial for understanding its behavior in aqueous solutions.

Redox potential: Estimating the ease with which the molecule can be oxidized or reduced.

The following table presents hypothetical molecular descriptors that would be calculated for this compound and used in QSAR/QSPR studies.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | HOMO Energy | -6.5 eV |

| Electronic | LUMO Energy | -1.2 eV |

| Electronic | HOMO-LUMO Gap | 5.3 eV |

| Electronic | Dipole Moment | 4.2 D |

| Electronic | Partial Charge on Carbonyl Carbon | +0.45 e |

| Topological | Molecular Volume | 210.5 ų |

| Topological | Polar Surface Area | 75.8 Ų |

Note: The data in this table is hypothetical and serves as an illustration of the types of results that would be generated from computational calculations.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 4 2 Nitrophenyl Thio Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By applying a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial relationships within 4-((2-Nitrophenyl)thio)butan-2-one can be assembled.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

1D NMR (¹H and ¹³C): The initial analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments.

For this compound, specific signals are anticipated. The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons on the 2-nitrophenyl ring. The aliphatic region should contain a singlet for the methyl protons (H-1), and two triplets for the adjacent methylene (B1212753) protons (H-3 and H-4), resulting from their coupling to each other.

2D NMR: To unequivocally assign these signals and establish the molecular backbone, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. conicet.gov.ar For this compound, a key cross-peak would be observed between the methylene protons at C-3 and C-4, confirming the ethyl-thioether linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). conicet.gov.ar It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the methyl proton singlet would correlate to the C-1 carbon signal, and the methylene proton signals would correlate to their respective C-3 and C-4 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different parts of the molecule. conicet.gov.ar Key HMBC correlations would include:

The methyl protons (H-1) to the carbonyl carbon (C-2).

The methylene protons at C-3 to the carbonyl carbon (C-2) and to the aromatic carbon attached to the sulfur atom.

The methylene protons at C-4 to the aromatic carbon attached to the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For this molecule, NOESY could reveal through-space interactions between the C-4 methylene protons and the proton on the C-3' position of the nitrophenyl ring, helping to define the orientation of the butanone chain relative to the aromatic ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₃) | 2.25 | s (singlet) | - |

| H-3 (CH₂) | 2.80 | t (triplet) | 7.0 |

| H-4 (CH₂) | 3.20 | t (triplet) | 7.0 |

| H-3' | 7.60 | dd (doublet of doublets) | 8.1, 1.3 |

| H-4' | 7.30 | td (triplet of doublets) | 7.8, 1.3 |

| H-5' | 7.50 | td (triplet of doublets) | 8.1, 1.5 |

| H-6' | 8.15 | dd (doublet of doublets) | 7.8, 1.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃) | 30.0 |

| C-2 (C=O) | 207.0 |

| C-3 (CH₂) | 45.0 |

| C-4 (CH₂) | 34.0 |

| C-1' | 134.0 |

| C-2' | 145.0 |

| C-3' | 125.0 |

| C-4' | 127.0 |

| C-5' | 133.0 |

| C-6' | 129.0 |

Solid-State NMR Applications

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure of crystalline materials. For this compound, ssNMR could be used to study polymorphism—the existence of different crystal forms—which can impact physical properties. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed. The resulting ¹³C ssNMR spectrum would show distinct chemical shifts for each carbon in the asymmetric unit of the crystal lattice. These shifts can be sensitive to molecular packing and intermolecular interactions, providing a fingerprint of the specific crystalline form. docbrown.info

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For this compound (C₁₀H₁₁NO₃S), the expected exact mass can be calculated with high precision. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.

Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₀H₁₁NO₃S + H]⁺ | 226.0532 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This process provides detailed information about the molecule's structure by revealing how it breaks apart. nist.gov For this compound, characteristic fragmentation patterns would be expected.

Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the ketone, leading to the loss of the methyl group or the formation of an acylium ion [CH₃C=O]⁺.

Cleavage of the C-S bond, resulting in fragments corresponding to the nitrophenylthio moiety and the butanone side chain.

Rearrangements involving the nitro group, which are common in the fragmentation of nitroaromatic compounds.

Predicted Key MS/MS Fragments for [C₁₀H₁₁NO₃S+H]⁺

| m/z | Proposed Fragment Structure/Formula |

|---|---|

| 184.0427 | [M - C₂H₂O + H]⁺ (Loss of ketene) |

| 170.0270 | [M - C₃H₅O + H]⁺ (Loss of butanone radical) |

| 154.0012 | [C₆H₄NO₂S]⁺ (2-Nitrophenylthio cation) |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of functional groups within the molecule. researchgate.net

For this compound, the IR and Raman spectra would display characteristic bands confirming the presence of its key functional groups:

Ketone (C=O) stretch: A strong, sharp absorption band in the IR spectrum, typically around 1715 cm⁻¹.

Nitro (NO₂) group stretches: Two strong bands are expected, one for the asymmetric stretch (around 1520 cm⁻¹) and one for the symmetric stretch (around 1350 cm⁻¹). researchgate.net

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.

C-S stretch: A weaker band in the fingerprint region (800-600 cm⁻¹).

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Ketone C=O Stretch | ~1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1520 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

Conformational Effects on Vibrational Spectra

The flexibility of the butane (B89635) chain and the rotational freedom around the C-S and C-C bonds would likely result in multiple possible conformers. These different spatial arrangements would be expected to exhibit subtle but distinct vibrational spectra. A comprehensive analysis, typically involving computational modeling alongside experimental spectroscopy, would be required to identify the most stable conformers and their spectral signatures.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It would provide definitive information on bond lengths, bond angles, and the absolute stereochemistry of any chiral centers. Such data is currently unavailable for this compound.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Analysis of the crystal structure would reveal how individual molecules of this compound are arranged in the solid state. This would allow for the identification and characterization of intermolecular forces, such as hydrogen bonds (if any), dipole-dipole interactions, van der Waals forces, and potential π-stacking between the aromatic rings, which govern the crystal's stability and physical properties.

Applications of 4 2 Nitrophenyl Thio Butan 2 One As a Synthetic Building Block and Precursor

Precursor in Heterocycle Synthesis

The bifunctional nature of 4-((2-Nitrophenyl)thio)butan-2-one makes it a hypothetical precursor for the synthesis of both sulfur and nitrogen-containing heterocyclic systems.

Formation of Sulfur-Containing Heterocyclic Systems

The thioether linkage in this compound is a key feature that could be exploited for the construction of sulfur-containing heterocycles. Although direct examples involving this specific molecule are scarce, general principles of organic synthesis allow for postulation. For instance, intramolecular cyclization reactions could potentially lead to the formation of thiophene (B33073) or thiazole (B1198619) derivatives, which are significant scaffolds in medicinal chemistry. The synthesis of various sulfur-containing heterocycles often involves the reaction of sulfur-containing precursors under specific conditions.

Role in Nitrogen-Containing Heterocycles via Nitro Reduction

The 2-nitrophenyl group is a well-established precursor for various nitrogen-containing heterocycles. The reduction of the nitro group to an amino group is a pivotal transformation that opens up numerous possibilities for cyclization reactions.

The reduction of an aromatic nitro group is a common and powerful tool in organic synthesis, often serving as a key step in the preparation of anilines. These anilines are, in turn, versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles. Common reagents for this reduction include metals such as iron, tin, or zinc in the presence of acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.

Once the nitro group in this compound is reduced to an amine, the resulting 4-((2-aminophenyl)thio)butan-2-one could undergo intramolecular condensation between the newly formed amino group and the ketone functionality. This could lead to the formation of a seven-membered nitrogen-containing ring system. Alternatively, the amino group could react with other electrophilic centers introduced into the molecule or with external reagents to form various heterocyclic structures.

Intermediate in Complex Molecule Construction

The combination of a ketone and a nitro-substituted thioether in one molecule provides a platform for its use as an intermediate in the assembly of more elaborate target molecules.

Use in Multi-Step Organic Synthesis toward Target Molecules

In the context of multi-step synthesis, this compound can be envisioned as a fragment that introduces a substituted phenylthiobutan-2-one unit into a larger molecule. The ketone functionality can undergo a wide range of reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to build up the carbon skeleton. The nitro group can be carried through several synthetic steps and then reduced at a later stage to introduce an amino group, which can then be further functionalized or used for cyclization.

Exploitation of the Ketone and Nitro Functionalities in Convergent Synthesis

Convergent synthesis strategies involve the preparation of complex molecules by first synthesizing separate fragments, which are then coupled together. This compound could serve as one of these fragments. For example, the ketone could be modified to introduce a coupling handle, or the nitro group could be transformed into another functional group suitable for a coupling reaction. This approach allows for the efficient construction of complex molecules by minimizing the number of linear steps.

Development of Novel Reagents and Catalysts

While there is no direct evidence of this compound being used to develop novel reagents or catalysts, its structure contains elements that are found in known catalysts and reagents. For instance, the thioether and the aromatic ring could potentially act as ligands for metal catalysts. Modification of the butanone side chain or the phenyl ring could lead to the synthesis of new chiral ligands or organocatalysts. The development of new catalysts is a vibrant area of chemical research, and molecules with diverse functionalities are often explored for this purpose.

Ligand Design for Metal-Catalyzed Reactions

Currently, there is a lack of specific, documented examples in peer-reviewed literature demonstrating the use of this compound in the design and synthesis of ligands for metal-catalyzed reactions.

The structural components of the molecule, such as the sulfur atom of the thioether and the oxygen atom of the ketone, possess lone pairs of electrons that could potentially coordinate with metal centers. The nitro group could also be chemically modified to introduce other coordinating groups. However, without experimental studies, its efficacy and utility as a ligand or ligand precursor in metal catalysis remain hypothetical.

Precursor to Chiral Auxiliaries or Organocatalysts (if applicable)

The application of this compound as a direct precursor to chiral auxiliaries or organocatalysts is not well-established in the available scientific literature.

While the butanone backbone could theoretically be modified to create chiral centers, for instance, through asymmetric reduction of the ketone, its primary documented use is not in this area of synthesis. The development of chiral auxiliaries and organocatalysts typically involves molecules with more rigid structures and well-defined stereochemical features to effectively control the stereoselectivity of a reaction. The inherent flexibility of the butane (B89635) chain in this compound might present challenges in creating a highly effective and stereoselective catalyst.

Further research would be necessary to explore the potential of this compound in the development of new chiral auxiliaries or organocatalysts.

Environmental Transformation Mechanisms of 4 2 Nitrophenyl Thio Butan 2 One

Photolytic Degradation Pathways

Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) and visible spectra. For 4-((2-Nitrophenyl)thio)butan-2-one, the nitrophenyl group is the primary chromophore, meaning it is the part of the molecule responsible for absorbing light.

Direct photolysis of nitroaromatic compounds in aqueous solution is often a slow process. However, the absorption of photons can excite the molecule to a higher energy state, leading to a variety of chemical reactions. For nitroaromatic compounds, these can include the reduction of the nitro group, cleavage of bonds, and rearrangement reactions. In the case of this compound, potential photoinduced reactions could involve the cleavage of the carbon-sulfur bond or the carbon-nitrogen bond, leading to the formation of smaller, more soluble molecules. It is also possible for intramolecular rearrangements to occur, yielding different isomers.

Indirect photolysis can also play a significant role. This process involves photosensitizers, which are other molecules in the environment that absorb light and then transfer the energy to the target compound, or produce reactive species like hydroxyl radicals that then attack the compound. The presence of natural photosensitizers in surface waters, such as humic acids, can accelerate the photodegradation of nitroaromatic compounds.

The nitrophenyl chromophore is central to the photoreactivity of this compound. The nitro group is a strong electron-withdrawing group, which influences the electronic structure of the aromatic ring and its absorption of light. nih.gov Upon absorption of UV radiation, the nitroaromatic compound is promoted to an excited singlet state, which can then convert to a more stable and longer-lived triplet state. nih.gov This excited triplet state is often the primary species responsible for the observed photochemical reactions.

The excited state of the nitrophenyl group can participate in several types of reactions. It can abstract hydrogen atoms from other molecules, leading to the formation of a reduced nitroso intermediate and a radical from the hydrogen donor. Alternatively, the excited state can undergo intramolecular hydrogen abstraction if a suitable hydrogen atom is available within the molecule, such as on the butanone side chain. Furthermore, the excited state can be quenched by other molecules, or it can lead to photosubstitution reactions on the aromatic ring. nih.gov The specific pathways and products will depend on the environmental conditions, such as the presence of oxygen, the pH, and the presence of other chemical species.

| Aspect of Photoreactivity | Role of Nitrophenyl Chromophore | Potential Outcome for this compound |

| Light Absorption | Acts as the primary site for UV light absorption. | Initiation of photochemical degradation processes. |

| Excited State Formation | Forms excited singlet and triplet states upon irradiation. | The excited triplet state is the key reactive intermediate. |

| Reactivity | The electron-withdrawing nitro group makes the excited state highly reactive. | Can lead to bond cleavage, rearrangements, or hydrogen abstraction. |

Oxidative Transformation Mechanisms

Oxidative transformation involves the reaction of a chemical with environmental oxidants. The primary oxidants in the environment are hydroxyl radicals (•OH) and ozone (O₃). The thioether linkage in this compound is particularly susceptible to oxidation.

Hydroxyl radicals are highly reactive and non-selective oxidants that are formed in the atmosphere through the photolysis of ozone and in aquatic environments through various photochemical and biological processes. nih.gov The reaction of hydroxyl radicals with organic molecules is often very fast. For thioethers, the reaction with hydroxyl radicals typically proceeds via an addition of the radical to the sulfur atom, forming a sulfur-centered radical cation. nih.gov

Ozone is another important environmental oxidant, particularly in the atmosphere and during water treatment processes. The reaction of ozone with thioethers is generally slower than with hydroxyl radicals but still represents a significant degradation pathway. The reaction mechanism involves the electrophilic attack of ozone on the electron-rich sulfur atom.

The oxidation of the thioether group in this compound is expected to proceed in a stepwise manner. The initial oxidation product is the corresponding sulfoxide (B87167): 4-((2-Nitrophenyl)sulfinyl)butan-2-one. This reaction involves the addition of one oxygen atom to the sulfur atom.

Further oxidation of the sulfoxide leads to the formation of the sulfone: 4-((2-Nitrophenyl)sulfonyl)butan-2-one, where a second oxygen atom is added to the sulfur. Sulfoxides and sulfones are generally more water-soluble and less volatile than the parent thioether, which affects their environmental transport and fate. In addition to the oxidation of the sulfur atom, strong oxidants like hydroxyl radicals can also attack the aromatic ring, leading to hydroxylation and potential ring cleavage, and the butanone side chain, leading to its fragmentation.

| Oxidant | Target Site | Primary Products | Secondary Products |

| Hydroxyl Radical (•OH) | Thioether sulfur, aromatic ring, alkyl chain | Sulfoxide | Sulfone, hydroxylated derivatives, cleavage products |

| Ozone (O₃) | Thioether sulfur | Sulfoxide | Sulfone |

Biotransformation and Biodegradation Mechanisms

Biotransformation is the chemical alteration of a substance by a living organism. For many synthetic organic compounds, microorganisms such as bacteria and fungi are the primary drivers of biodegradation in soil and water. The presence of the nitro group makes nitroaromatic compounds generally resistant to aerobic degradation because the electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to attack by oxygenase enzymes. nih.govresearchgate.net

However, under anaerobic (oxygen-deficient) conditions, the nitro group can be readily reduced. nih.gov The most common initial step in the biodegradation of nitroaromatic compounds is the enzymatic reduction of the nitro group to a nitroso group, which is then further reduced to a hydroxylamino group, and finally to an amino group. nih.gov This results in the formation of 4-((2-Aminophenyl)thio)butan-2-one.

The resulting aromatic amine is generally more susceptible to further degradation than the parent nitroaromatic compound. The amine can be removed, or the aromatic ring can be hydroxylated and subsequently cleaved by dioxygenase enzymes, leading to the breakdown of the aromatic structure and the eventual mineralization of the compound to carbon dioxide, water, and inorganic ions. The butanone side chain can also be metabolized through common biochemical pathways. The specific microbial communities present and the environmental conditions will dictate the precise biotransformation pathway and the rate of degradation. nih.govresearchgate.net

| Transformation Step | Enzymatic Reaction | Intermediate/Product |

| Initial Reduction | Nitroreductase | 4-((2-Nitrosophenyl)thio)butan-2-one |

| Second Reduction | Nitroreductase/Hydroxylamino-reductase | 4-((2-Hydroxylaminophenyl)thio)butan-2-one |

| Final Reduction | Hydroxylamino-reductase | 4-((2-Aminophenyl)thio)butan-2-one |

| Aromatic Ring Activation | Mono- or Dioxygenase | Hydroxylated aromatic amine |

| Ring Cleavage | Dioxygenase | Aliphatic acids |

Enzymatic Degradation Pathways (e.g., microbial metabolism)

The microbial breakdown of this compound is hypothesized to proceed through several enzymatic pathways, primarily initiated by attacks on the nitroaromatic ring and the thioether bond. Microorganisms in soil and water environments possess a diverse arsenal (B13267) of enzymes capable of transforming such xenobiotic compounds.

Two principal enzymatic strategies are known for the initial transformation of nitrophenolic compounds. The first is an oxidative pathway initiated by monooxygenase enzymes. asm.orgnih.govwikipedia.orgnih.gov These enzymes, often dependent on cofactors like FAD and NADH, hydroxylate the aromatic ring. For a 2-nitrophenol (B165410) moiety, a monooxygenase could introduce a hydroxyl group, leading to the formation of a catechol-like intermediate with the subsequent release of the nitro group as nitrite. researchgate.net For instance, Pseudomonas putida has been shown to metabolize nitrophenols through such oxidative pathways. researchgate.net

The second major pathway involves the reduction of the nitro group, a reaction catalyzed by nitroreductase enzymes. nih.govnih.govwikipedia.org These enzymes are typically flavin-dependent and can function under both aerobic and anaerobic conditions. nih.gov The nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, yielding an aminophenol derivative. This reductive pathway is common in a variety of bacteria, including species of Escherichia coli and Rhodococcus. nih.govacs.org

Concurrently, or subsequently, the thioether linkage is a likely target for enzymatic cleavage. The sulfur atom in a thioether is susceptible to oxidation by microbial enzymes, leading to the formation of a sulfoxide and then a sulfone. nih.govmasterorganicchemistry.com This oxidation can make the carbon-sulfur bond more labile. nih.gov Specific enzymes, such as those from the radical SAM (S-adenosyl-L-methionine) superfamily, are known to be involved in the cleavage of thioether bonds in various natural products. wikipedia.orgnih.gov The breakdown of the butan-2-one side chain would likely proceed through oxidation. Microbial aldo-keto reductases can reduce the ketone to a secondary alcohol, or oxidases could act on the terminal methyl group. nih.govoup.com

Based on these known enzymatic capabilities, a plausible degradation sequence for this compound would involve an initial attack on either the nitro group by a nitroreductase or the aromatic ring by a monooxygenase. This would be followed by the cleavage of the C-S thioether bond and subsequent degradation of the aliphatic chain.

Identification of Biodegradation Metabolites and Their Formation Mechanisms

The specific metabolites formed during the biodegradation of this compound have not been experimentally identified. However, based on the enzymatic pathways described above, a number of plausible intermediate and final products can be proposed. The formation of these metabolites would be the result of a stepwise enzymatic breakdown of the parent molecule.

Proposed Metabolites from Nitroaromatic Ring Transformation:

If the degradation is initiated by a nitroreductase , the primary metabolite would be 4-((2-Aminophenyl)thio)butan-2-one . This would be formed through the sequential reduction of the nitro group.

Should an oxidative pathway be dominant, a monooxygenase could hydroxylate the ring, leading to the formation of a catechol-like intermediate and the release of the butan-2-one-thio side chain as 4-mercaptobutan-2-one . The aromatic portion would be further degraded via ring cleavage pathways. researchgate.net

Proposed Metabolites from Thioether Bond Cleavage:

Enzymatic cleavage of the C-S bond would result in the separation of the aromatic and aliphatic moieties. This could lead to the formation of 2-Nitrophenol and 4-mercaptobutan-2-one . The 2-nitrophenol would then be subject to well-established degradation pathways, likely forming catechol, which is a central intermediate in the degradation of many aromatic compounds. researchgate.netnih.gov

Proposed Metabolites from Side-Chain Degradation:

The 4-mercaptobutan-2-one resulting from thioether cleavage would be further metabolized. The ketone group could be reduced by an aldo-keto reductase to form 4-mercaptobutan-2-ol . oup.com Alternatively, the entire aliphatic chain could be broken down, potentially leading to smaller organic acids that can enter central metabolic cycles.

The following interactive table summarizes the potential biodegradation metabolites and the enzymatic reactions proposed for their formation.

| Proposed Metabolite | Precursor Compound | Enzymatic Reaction |

| 4-((2-Aminophenyl)thio)butan-2-one | This compound | Nitroreduction |

| 2-Nitrophenol | This compound | Thioether cleavage |

| 4-Mercaptobutan-2-one | This compound | Thioether cleavage |

| Catechol | 2-Nitrophenol | Monooxygenation & Nitrite elimination |

| 4-Mercaptobutan-2-ol | 4-Mercaptobutan-2-one | Keto-reduction |

It is important to reiterate that these pathways and metabolites are hypothetical and based on the known metabolism of structurally related compounds. Detailed experimental studies involving incubation of this compound with relevant microbial cultures or purified enzymes would be necessary to definitively identify the degradation products and elucidate the precise enzymatic mechanisms involved.

Future Research Directions and Unexplored Avenues for 4 2 Nitrophenyl Thio Butan 2 One

Stereoselective Synthesis and Chiral Derivatization

The butan-2-one backbone of 4-((2-nitrophenyl)thio)butan-2-one contains a stereocenter at the carbon adjacent to the carbonyl group. The controlled synthesis of a single enantiomer of this compound is a significant and valuable challenge. Future research should focus on developing stereoselective synthetic routes.

Potential Stereoselective Synthetic Strategies:

| Catalytic System | Approach | Potential Advantages |

| Chiral Organocatalysts | Enantioselective Michael addition of 2-nitrothiophenol (B1584256) to methyl vinyl ketone. | Metal-free, environmentally benign, high enantioselectivities often achievable. |

| Chiral Metal Complexes | Asymmetric conjugate addition of a sulfur nucleophile to an α,β-unsaturated ketone. | High turnover numbers, well-established ligand libraries for tuning selectivity. |

| Biocatalysis | Enzyme-catalyzed (e.g., using ene-reductases) stereoselective reduction of a corresponding unsaturated precursor. | High specificity, mild reaction conditions, environmentally friendly. |

Furthermore, the development of methods for chiral derivatization is crucial for the separation and analysis of enantiomers. libretexts.org This could involve reacting the ketone functionality with chiral derivatizing agents to form diastereomers that can be separated using standard chromatographic techniques. libretexts.orgwikipedia.org The development of such protocols would be instrumental for any future studies investigating the stereospecific properties and applications of this compound.

Advanced Mechanistic Studies under Non-Conventional Conditions

The interplay between the nitro group, the thioether, and the ketone functionality within this compound suggests a rich and complex reactivity profile. Understanding the reaction mechanisms under non-conventional conditions could reveal novel synthetic pathways and applications.

Future mechanistic studies could explore:

Photocatalysis: The 2-nitrophenyl group is a known photoactive moiety. Investigating the photochemical behavior of this compound could uncover light-induced cyclization reactions, rearrangements, or the generation of reactive intermediates. Studies on the photoreactions of other nitroarenes with thiols have shown the potential for complex product formation.

Electrocatalysis: The nitro group is electrochemically active and can be reduced to various other functional groups (nitroso, hydroxylamino, amino). Electrochemical methods could offer a green and highly tunable approach to selectively transform the nitro group without affecting other parts of the molecule.

Microwave-assisted reactions: Microwave irradiation can significantly accelerate reaction rates and sometimes alter reaction pathways compared to conventional heating. Exploring the behavior of this compound under microwave conditions could lead to the rapid synthesis of derivatives or novel molecular scaffolds.

Integration into Flow Chemistry or Continuous Manufacturing Processes

The synthesis of nitroaromatic compounds can be hazardous due to the exothermic nature of nitration reactions. nih.gov Flow chemistry offers significant advantages in terms of safety, scalability, and process control for such reactions. nih.govacs.orgacs.orgewadirect.com

Potential Advantages of Flow Synthesis for this compound and its Derivatives:

| Feature | Benefit |

| Enhanced Safety | Small reactor volumes minimize the risk associated with handling potentially energetic materials. |

| Precise Control | Accurate control over temperature, pressure, and reaction time can lead to higher yields and selectivities. |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot or industrial production. |

| Automation | Reduced manual handling and increased reproducibility. |

Future research in this area would involve the development of a continuous flow process for the synthesis of the target molecule, potentially starting from the conjugate addition of 2-nitrothiophenol to methyl vinyl ketone. This could be followed by in-line purification and subsequent derivatization steps, creating a fully integrated continuous manufacturing process for a library of related compounds.

Exploration in Materials Science as a Functional Moiety

The unique combination of a polarizable thioether and an electron-withdrawing nitro group makes this compound an interesting building block for functional materials.

Potential Applications in Materials Science:

Functional Polymers: The ketone or the aromatic ring could be modified to incorporate polymerizable groups, allowing for the synthesis of polymers with precisely placed nitro and thioether functionalities. warwick.ac.uknih.govrsc.orgacs.orgrsc.org These polymers could exhibit interesting properties such as high refractive indices, specific stimuli-responsiveness (e.g., to redox or light), or capabilities for post-polymerization modification.

Self-Assembled Monolayers (SAMs): The thioether group can facilitate the anchoring of the molecule onto gold surfaces. The resulting SAMs, with their exposed nitroaromatic groups, could be used to study charge transport phenomena or to create surfaces with tailored chemical properties.

Non-Linear Optical (NLO) Materials: Molecules containing both electron-donating (thioether) and electron-withdrawing (nitro) groups can exhibit significant NLO properties. The synthesis and characterization of derivatives of this compound could lead to the discovery of new NLO materials.

Design of Next-Generation Molecular Probes Based on its Core Structure

The 2-nitrophenylthioether moiety is a key component in various molecular probes, particularly for the detection of biologically relevant thiols. The nitro group often acts as a quencher for a nearby fluorophore, and its cleavage by a thiol restores fluorescence.

Future research could focus on designing and synthesizing novel fluorescent probes based on the this compound core. This could involve:

Attachment of a Fluorophore: A fluorescent reporter group could be attached to the butanone backbone or the aromatic ring.

Tuning Reactivity and Selectivity: The electronic properties of the nitroaromatic ring and the nature of the thioether linkage can be modified to tune the probe's reactivity and selectivity towards specific analytes.

Developing Ratiometric or "Turn-On" Probes: The design could aim for a change in the emission wavelength or a significant increase in fluorescence intensity upon reaction with the target analyte, which is advantageous for bioimaging applications. acs.orgnih.govnih.govrsc.orgmdpi.com

By systematically exploring these research avenues, the scientific community can move this compound from a chemical curiosity to a valuable tool in organic synthesis, materials science, and chemical biology. The journey from fundamental understanding to practical application promises a wealth of new knowledge and innovation.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-((2-nitrophenyl)thio)butan-2-one?

The compound can be synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution due to the electron-withdrawing nitro group enhancing reactivity. For example, thiolation of 2-nitrobenzene derivatives with a ketone precursor (e.g., butan-2-one) under acidic or basic conditions is a viable route. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts like AlCl₃ for acylation .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

Q. What safety protocols should be followed during handling?

Due to structural similarities to aromatic nitro compounds (e.g., 4-nitrophenol), handle with nitrile gloves , lab coats , and fume hoods . Avoid skin contact and inhalation. Store at 2–8°C in amber glass to prevent photodegradation. Refer to SDS guidelines for nitroaromatic compounds for spill management .

Advanced Research Questions

Q. How does the electronic nature of the 2-nitrophenyl group influence reactivity in cross-coupling reactions?